molecular formula C19H14ClN5O2S B3924949 5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

Cat. No.: B3924949
M. Wt: 411.9 g/mol
InChI Key: HFCJHVREZARONC-UHFFFAOYSA-N
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Description

5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one is a complex organic molecule belonging to the class of spiro compounds, which are known for their unique structural configuration featuring two rings sharing a single atom. This compound incorporates several different types of organic fragments, contributing to its diverse reactivity and application potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one typically involves multi-step organic reactions The initial step often includes the preparation of the indole derivative, followed by sequential reactions to construct the benzoxazepin and triazino rings

Industrial Production Methods

While specific industrial methods may vary, large-scale production often relies on optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as employing catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one undergoes various types of reactions:

  • Oxidation: : Can be oxidized to introduce different functional groups or to modify existing ones.

  • Reduction: : Reducing agents can alter the oxidation state of specific atoms within the molecule.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions often involve specific solvents, controlled temperatures, and occasionally, catalysts.

Major Products Formed

The major products formed depend on the reaction conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens, alkyl, or aryl groups.

Scientific Research Applications

5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one finds applications in various fields:

  • Chemistry: : Used as an intermediate in synthetic organic chemistry for constructing complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Potential pharmaceutical applications due to its unique structure and reactivity.

  • Industry: : Used in material science for creating novel materials with specific properties.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that may include binding to active sites or altering enzyme activity. The precise molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar compounds include other spiro compounds and analogs with variations in substituent groups or ring structures. For example:

  • 5-chloro-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

  • 5-chloro-3'-(phenylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

The unique combination of substituents in 5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one often results in distinct physical, chemical, and biological properties, distinguishing it from other similar compounds

Properties

IUPAC Name

5-chloro-3'-ethylsulfanylspiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c1-2-28-18-22-16-15(24-25-18)11-5-3-4-6-13(11)23-19(27-16)12-9-10(20)7-8-14(12)21-17(19)26/h3-9,23H,2H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCJHVREZARONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)Cl)NC4=O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
Reactant of Route 3
Reactant of Route 3
5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
Reactant of Route 4
Reactant of Route 4
5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
Reactant of Route 5
5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
Reactant of Route 6
5-chloro-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

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